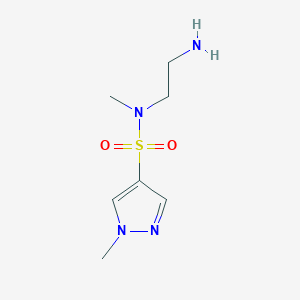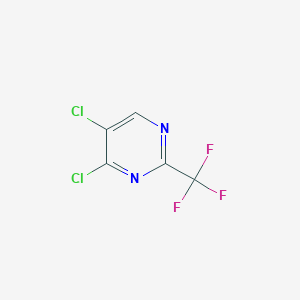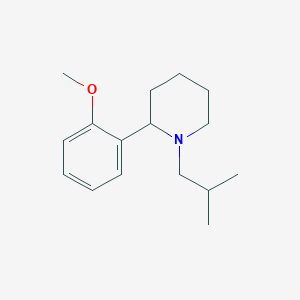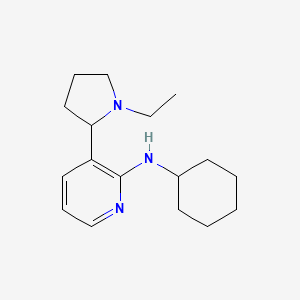
Dibenzothiophene, 1,3,7,8-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzothiophene, 1,3,7,8-tetrachloro- is a chlorinated derivative of dibenzothiophene, a polycyclic aromatic compound containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzothiophene, 1,3,7,8-tetrachloro- typically involves the chlorination of dibenzothiophene. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of dibenzothiophene, 1,3,7,8-tetrachloro- may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzothiophene, 1,3,7,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its non-chlorinated form or to other reduced derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dibenzothiophene derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzothiophene, 1,3,7,8-tetrachloro- has several applications in scientific research:
Environmental Science: It is studied for its role in the degradation of sulfur-containing pollutants.
Industrial Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biological Studies: Investigated for its potential effects on biological systems and its role in bioremediation processes.
Wirkmechanismus
The mechanism of action of dibenzothiophene, 1,3,7,8-tetrachloro- involves its interaction with various molecular targets. In environmental applications, it can undergo microbial degradation, where specific enzymes catalyze the breakdown of the compound. In chemical reactions, its reactivity is influenced by the presence of chlorine atoms, which can affect the electron density and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The non-chlorinated parent compound.
2,3,7,8-Tetrachlorodibenzofuran: A structurally similar compound with different chemical properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Another chlorinated aromatic compound with significant environmental and health impacts.
Uniqueness
Dibenzothiophene, 1,3,7,8-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to its non-chlorinated and differently chlorinated analogs. This uniqueness makes it valuable for specific industrial and environmental applications.
Eigenschaften
CAS-Nummer |
134705-52-5 |
|---|---|
Molekularformel |
C12H4Cl4S |
Molekulargewicht |
322.0 g/mol |
IUPAC-Name |
1,3,7,8-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H |
InChI-Schlüssel |
VTZRCWACPSHZTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC3=CC(=C(C=C32)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)








![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)

